molecular formula C17H18O4 B7756668 1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one

1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one

Cat. No.: B7756668
M. Wt: 286.32 g/mol
InChI Key: QJGSIWBOOHBIIP-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one is a substituted acetophenone derivative featuring a 2,4-dihydroxyphenyl group at the ketone position and a 4-isopropylphenoxy moiety at the adjacent carbon. This compound is structurally related to bioactive molecules such as flavonoids and antifungal agents, where hydroxyl and aromatic groups play critical roles in biological interactions .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-11(2)12-3-6-14(7-4-12)21-10-17(20)15-8-5-13(18)9-16(15)19/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGSIWBOOHBIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one, also known by its CAS number 201284-86-8, is a phenolic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including antioxidant properties, enzyme inhibition, and its effects on various biological systems.

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 201284-86-8

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including diabetes and neurodegenerative disorders. The compound's structure suggests it may possess significant antioxidant properties.

  • Mechanism : The presence of multiple hydroxyl groups in its structure enhances its ability to donate electrons and scavenge free radicals.
  • Research Findings : Studies have demonstrated that similar phenolic compounds exhibit strong radical scavenging activity, indicating potential for this compound to protect cells from oxidative damage .

2. Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been noted for its potential to inhibit various enzymes linked to metabolic disorders.

  • Key Enzymes :
    • Acetylcholinesterase (AChE) : Inhibition of AChE is significant for neuroprotective effects and potential treatment of Alzheimer's disease.
    • α-Glucosidase : Inhibiting this enzyme can help manage blood glucose levels in diabetic patients.
EnzymeInhibition Effect
AcetylcholinesteraseModerate
α-GlucosidaseStrong

3. Case Studies and Experimental Findings

Several studies have investigated the effects of phenolic compounds similar to this compound:

  • A study on a related compound indicated significant reductions in lipid peroxidation and improved antioxidant enzyme activity in diabetic rats treated with phenolic compounds .
  • Another investigation highlighted the neuroprotective effects attributed to antioxidant properties and enzyme inhibition, suggesting that such compounds could be beneficial in managing oxidative stress-related conditions .

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one has been studied for its potential as a therapeutic agent due to its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant radical scavenging activity, suggesting their potential use in formulations aimed at preventing oxidative damage in cells .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Case Study : Experimental models have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases .

Material Science

The compound's unique chemical structure allows for applications in the development of polymeric materials with enhanced thermal stability and mechanical properties.

  • Research Findings : Studies indicate that incorporating phenolic compounds into polymer matrices can improve their thermal and mechanical properties, making them suitable for high-performance applications .

Comparison with Similar Compounds

Structural and Functional Differences

  • Chlorine substituents (e.g., in C₁₄H₁₀Cl₂O₄) introduce electronegativity, favoring interactions with enzymes like CYP51 in antifungal applications . Methoxy groups (e.g., Ononetin) improve metabolic stability but reduce hydrogen-bonding capacity compared to hydroxylated analogs .
  • Synthetic Routes: Hoesch reactions are prevalent for introducing phenoxy groups, as seen in 2-(2,4-dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone (85% yield) . Chalcone derivatives (e.g., C₁₅H₁₂O₄) are synthesized via Claisen-Schmidt condensation, highlighting the versatility of 2,4-dihydroxyacetophenone as a building block .

Preparation Methods

Friedel-Crafts Acylation of Resorcinol

The synthesis begins with the preparation of 2,4-dihydroxyacetophenone, a critical intermediate. The most widely reported method involves a Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

Reaction Conditions

  • Catalyst : Anhydrous zinc chloride (ZnCl₂) is used at 140–150°C in glacial acetic acid.

  • Stoichiometry : Resorcinol and acetic anhydride are typically reacted in a 1:1 molar ratio.

  • Reaction Time : 20–30 minutes under reflux.

Mechanistic Insights
The Lewis acid activates the acetylating agent, facilitating electrophilic substitution at the para position of resorcinol’s hydroxyl groups. The reaction proceeds via acylation at the 4-position, followed by tautomerization to stabilize the ketone.

Yield and Purity

  • Yield : 85–90%.

  • Melting Point : 143–144°C.

  • Purification : Recrystallization from hot water or toluene/ethyl acetate mixtures.

Protection of Hydroxyl Groups

Selective Protection Strategies

The 2,4-dihydroxyacetophenone intermediate contains two hydroxyl groups, necessitating selective protection to prevent undesired side reactions during subsequent etherification.

Common Protecting Groups

  • Methyl Ethers : Using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

  • Butyl Ethers : Butyl iodide (C₄H₉I) with K₂CO₃ in dry acetone, achieving 80% yield for 4-butoxy derivatives.

  • Benzyl Ethers : Benzyl bromide (BnBr) with sodium hydride (NaH) in tetrahydrofuran (THF).

Regioselectivity Challenges
The 4-hydroxy group is more reactive due to steric and electronic factors, making it the preferred site for protection. For example, butylation of 2,4-dihydroxyacetophenone selectively yields 4-butoxy-2-hydroxyacetophenone.

Etherification with 4-Isopropylphenol

Williamson Ether Synthesis

The introduction of the 4-isopropylphenoxy group is achieved via Williamson ether synthesis, coupling the protected acetophenone derivative with 4-isopropylphenol.

Reaction Parameters

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Solvent : Dry acetone or dimethylformamide (DMF).

  • Alkylating Agent : Halogenated intermediates (e.g., chloroethanone derivatives).

Procedure

  • Deprotonation of 4-isopropylphenol using K₂CO₃.

  • Nucleophilic attack on the alkylating agent (e.g., 2-chloro-1-(2-hydroxy-4-protected-phenyl)ethan-1-one).

  • Reflux for 12–24 hours under inert atmosphere.

Yield Optimization

  • Temperature : 60–80°C improves reaction kinetics without decomposition.

  • Molar Ratio : A 1.2:1 excess of 4-isopropylphenol ensures complete conversion.

Deprotection and Final Product Isolation

Removal of Protecting Groups

The final step involves deprotection to regenerate the free hydroxyl groups.

Demethylation Methods

  • Borontribromide (BBr₃) : Effective for methyl ethers in dichloromethane at −78°C to room temperature.

  • Hydrochloric Acid (HCl) : Hydrolyzes benzyl ethers in aqueous ethanol.

Purification Techniques

  • Recrystallization : From ethanol/water mixtures to remove inorganic salts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents for high-purity isolates.

Analytical Validation

  • Melting Point : 110–112°C (varies with substituents).

  • Spectroscopy :

    • IR : ν(C=O) at 1,650–1,680 cm⁻¹; ν(O-H) at 3,200–3,500 cm⁻¹.

    • ¹H NMR : Aromatic protons at δ 6.2–7.8 ppm; isopropyl group at δ 1.2–1.4 ppm.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts85–9097–98High regioselectivityRequires harsh acidic conditions
Williamson70–8095–97Mild conditionsMulti-step protection required
Mitsunobu75–8598–99No need for pre-protectionExpensive reagents (DIAD, PPh₃)

Challenges and Optimization Strategies

Side Reactions

  • Over-Alkylation : Mitigated by using bulky bases (e.g., K₂CO₃) and controlled stoichiometry.

  • Oxidation of Phenols : Add antioxidants like butylated hydroxytoluene (BHT) during reflux.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances nucleophilicity but complicates purification.

  • Ether Solvents : Diethyl ether minimizes side reactions but limits solubility .

Q & A

Q. What are the primary synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one, and how are intermediates characterized?

The compound is synthesized via multi-step protocols. A common approach involves:

  • Friedel-Crafts acylation or Fries rearrangement of phenolic precursors, as demonstrated in biocatalytic routes .
  • Claisen-Schmidt condensation : 2,4-dihydroxyacetophenone reacts with substituted benzaldehydes in ethanol with catalytic thionyl chloride, yielding chalcone derivatives .
  • Stepwise alkylation : For example, 1-(2,4-dihydroxyphenyl)ethan-1-one is treated with diethyl sulfate in acetone under reflux to introduce alkoxy groups, followed by purification via flash chromatography .
    Characterization : Intermediates are validated using 1H^1H-NMR (e.g., δ 11.85 ppm for hydroxyl protons in DMSO-d6d_6) and mass spectrometry (e.g., fragmentation patterns in Figure S17) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • 1H^1H-NMR : Hydroxyl protons (δ 11.31–11.85 ppm) and aromatic protons (δ 7.28 ppm, J = 8.65 Hz) confirm substitution patterns .
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.054) resolve stereochemistry and bond lengths, as seen in related benzothiazine derivatives .
  • Mass spectrometry : Electron ionization (EI-MS) identifies molecular ions (e.g., m/z 168 for 1-(2,4-dihydroxyphenyl)ethan-1-one) and fragmentation pathways .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural validation?

Discrepancies in NMR or mass spectra often arise from:

  • Solvent effects : Hydroxyl proton shifts vary significantly between DMSO-d6d_6 (δ 11.85 ppm) and CDCl₃.
  • Tautomerism : Keto-enol equilibria in dihydroxyphenyl derivatives may alter peak splitting .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete alkylation in stepwise syntheses) .
    Resolution : Cross-validate with alternative techniques (e.g., IR for carbonyl confirmation, 13C^{13}C-NMR for quaternary carbon assignments) .

Q. What strategies optimize the Fries rearrangement for scalable synthesis of this compound?

Key factors include:

  • Catalyst selection : Biocatalytic systems (e.g., immobilized lipases) improve regioselectivity over traditional Lewis acids .
  • Solvent and temperature : Refluxing acetone enhances reaction rates for diethyl sulfate-mediated alkylation .
  • Purification : Flash chromatography (CH₂Cl₂/CH₃OH gradients) isolates high-purity intermediates (>77% yield) .
    Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control .

Q. What mechanistic insights explain the compound’s activity as an enzyme inhibitor?

  • Target engagement : The compound inhibits 1-deoxy-D-xylulose-5-phosphate synthase (DXS) via competitive binding to the thiamine pyrophosphate (TPP) cofactor site, validated by kinetic assays (IC₅₀ < 10 µM) .
  • Structural analogs : Oxime derivatives (e.g., (E)-2-(4-aminophenyl)ethan-1-one oxime) enhance binding affinity through hydrogen bonding with active-site residues .
  • Molecular docking : Simulations reveal hydrophobic interactions between the 4-isopropylphenoxy group and enzyme pockets, reducing conformational flexibility .

Methodological Considerations

  • Data reproducibility : Always report solvent systems and NMR calibration standards (e.g., TMS) to enable cross-study comparisons .
  • Synthetic scalability : Pilot-scale reactions (e.g., 130 mmol batches) require rigorous temperature control to avoid exothermic side reactions .

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